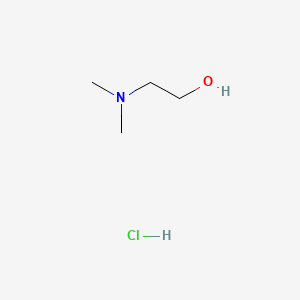

2-(Dimethylamino)ethanol hydrochloride

描述

Historical Context of Research on Ethanolamines and Related Derivatives

The scientific exploration of ethanolamines, the chemical class to which 2-(Dimethylamino)ethanol belongs, dates back to the mid-19th century. The initial discovery was made by the French chemist Charles Adolphe Wurtz in 1860, who first produced ethanolamine (B43304) salts while studying derivatives of ethylene (B1197577) oxide. wikipedia.org However, at the time, Wurtz was unable to isolate the free base form of these compounds. acs.org

A significant advancement came in 1897 when Ludwig Knorr not only developed the foundational industrial synthesis route—reacting ethylene oxide with ammonia—but also successfully separated the resulting products, including monoethanolamine, diethanolamine, and triethanolamine, through fractional distillation. wikipedia.orgacs.org This breakthrough allowed for the first systematic study of their properties. wikipedia.org Despite these early discoveries, ethanolamines remained largely of academic interest until after World War II, when the large-scale industrial production of ethylene oxide made them commercially viable for a wide range of applications. wikipedia.org

The fundamental synthesis and characterization of the primary ethanolamines paved the way for the development and investigation of their numerous derivatives. By substituting the hydrogen atoms on the amino group with alkyl groups, researchers could create a diverse family of compounds with varied physical and chemical properties. This led to the synthesis of N-alkylated ethanolamines, including 2-(Dimethylamino)ethanol, the parent compound of the hydrochloride salt. These derivatives became subjects of academic inquiry, initially as intermediates in organic synthesis and later for their own unique functionalities in various scientific fields. guidechem.combritannica.com

Academic Significance and Research Trajectory of 2-(Dimethylamino)ethanol Hydrochloride

This compound, the salt form of the tertiary amino alcohol 2-(Dimethylamino)ethanol (DMAE), has carved a distinct trajectory in academic research. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol group, makes it a versatile molecule for scientific study and application. wikipedia.org

Initially, its significance in academia was primarily as a precursor and building block in chemical synthesis. guidechem.com Researchers have utilized it as an intermediate in the synthesis of more complex molecules, including various pharmaceuticals, dyes, and textile auxiliaries. atamanchemicals.com In the field of polymer chemistry, DMAE is recognized for its role as an effective curing agent for epoxy resins and polyurethanes, a topic of continued academic and industrial research. wikipedia.orgatamanchemicals.com

The research trajectory has expanded significantly into the biomedical and life sciences. A prominent area of investigation revolves around its role as a precursor to acetylcholine (B1216132), a critical neurotransmitter involved in cognitive processes like memory and learning. pharmaciyajournal.runih.gov This has prompted extensive academic research into its effects on cholinergic systems and its potential as a neuroprotective agent. pharmaciyajournal.ru More recent research has explored its properties as an antioxidant, with studies investigating its capacity to act as a free radical scavenger. nih.gov Specifically, research has examined its ability to react with hydroxyl, ascorbyl, and lipid radicals, opening new avenues for its study in biochemistry and cellular biology. nih.gov

The compound's utility in research is underpinned by its specific physicochemical properties.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(dimethylamino)ethanol;hydrochloride | nih.gov |

| Molecular Formula | C₄H₁₂ClNO | nih.gov |

| Molar Mass | 125.60 g/mol | nih.gov |

| Parent Compound | 2-(Dimethylamino)ethanol (DMAE) | nih.gov |

| Parent Compound Boiling Point | 134.1 °C | wikipedia.org |

| Parent Compound Density | 0.89 g/mL | wikipedia.org |

The academic interest in 2-(Dimethylamino)ethanol and its hydrochloride salt spans multiple disciplines, highlighting its versatility as a research compound.

| Area of Research | Specific Focus | Reference |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals (e.g., antihistamines, local anesthetics), dyes, and emulsifiers. | guidechem.comatamanchemicals.com |

| Polymer Chemistry | Curing agent for polyurethane and epoxy resins. | wikipedia.org |

| Neuroscience | Investigated as a precursor to the neurotransmitter acetylcholine and for potential neuroprotective effects. | pharmaciyajournal.ru |

| Biochemistry | Studied for its antioxidant properties and as a free radical scavenger. | nih.gov |

| Industrial Chemistry | Used in the synthesis of corrosion inhibitors and as an additive in water treatment processes. | atamanchemicals.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-hydroxyethyl(dimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSJERLYWNLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-25-1 | |

| Record name | Dimethylaminoethanol-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 2 Dimethylamino Ethanol Hydrochloride

Established Synthetic Pathways for 2-(Dimethylamino)ethanol Hydrochloride

The primary industrial and laboratory-scale synthesis of 2-(Dimethylamino)ethanol, the precursor to its hydrochloride salt, is achieved through the ethoxylation of dimethylamine (B145610). smolecule.com This method is favored for its efficiency and scalability.

Ethoxylation of Dimethylamine Mechanisms

The synthesis of 2-(Dimethylamino)ethanol is predicated on the nucleophilic addition of dimethylamine to ethylene (B1197577) oxide. actachemscand.orgijrcs.org The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained three-membered ethylene oxide ring. This attack leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate. Subsequently, a proton transfer, typically facilitated by a solvent or another amine molecule, results in the final 2-(Dimethylamino)ethanol product.

The reaction can be catalyzed by both acids and bases. In industrial settings, a base-catalyzed mechanism is common, often employing catalysts like potassium hydroxide or sodium hydroxide. smolecule.com The base deprotonates the alcohol product, which can then react with another molecule of ethylene oxide, though conditions are generally optimized to favor the formation of the mono-ethoxylated product.

Controlled Reaction Conditions and Yield Optimization

The synthesis of 2-(Dimethylamino)ethanol is an exothermic reaction that requires careful control of reaction parameters to ensure safety and maximize yield. orgsyn.org Key variables that are manipulated for optimization include temperature, pressure, and the molar ratio of reactants. Industrial processes are typically carried out in semi-batch stirred reactors at temperatures ranging from 40-70°C and pressures of 1.5-3.5 MPa. smolecule.com

To achieve high yields of the desired product and minimize the formation of byproducts such as di- and triethanolamines, a slight excess of ethylene oxide is often used. smolecule.com The subsequent conversion to this compound is achieved by reacting the free base with hydrochloric acid under controlled temperature conditions, often in an ice-water bath to manage the exothermic nature of the acid-base reaction. smolecule.com

Table 1: Parameters for the Synthesis of 2-(Dimethylamino)ethanol

| Parameter | Value | Reference Conditions |

| Reaction Temperature | 40-70°C | Semi-batch stirred reactor |

| Pressure Range | 1.5-3.5 MPa | Anhydrous medium |

| Molar Ratio (Dimethylamine:Ethylene Oxide) | 1:1.05 to 1:1.30 | To ensure complete conversion of dimethylamine |

| Catalyst | Potassium Hydroxide or Sodium Hydroxide | Base-catalyzed reaction |

| pH Control | 4.5-7.0 | For optimal conversion rates |

Derivatization and Analog Synthesis from this compound Precursors

2-(Dimethylamino)ethanol serves as a valuable precursor for the synthesis of various chemical intermediates, most notably 2-Dimethylaminoethyl chloride.

Synthesis of 2-Dimethylaminoethyl Chloride and Related Intermediates

The conversion of 2-(Dimethylamino)ethanol to 2-Dimethylaminoethyl chloride hydrochloride is a standard laboratory and industrial procedure. orgsyn.org This transformation is typically accomplished by treating 2-(Dimethylamino)ethanol with thionyl chloride (SOCl₂). orgsyn.orggoogle.comgoogle.com

The reaction mechanism involves the initial attack of the hydroxyl group of 2-(Dimethylamino)ethanol on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the release of hydrogen chloride. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction. This results in the formation of 2-Dimethylaminoethyl chloride, with sulfur dioxide and another molecule of hydrogen chloride as byproducts. The reaction is highly exothermic and generates noxious sulfur dioxide gas, necessitating careful temperature control and execution in a well-ventilated fume hood. orgsyn.org The final product is typically isolated as the hydrochloride salt. orgsyn.orggoogle.comgoogle.com

Table 2: Typical Reaction Parameters for the Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride

| Parameter | Value | Notes |

| Reactants | 2-(Dimethylamino)ethanol, Thionyl Chloride | Molar ratio of thionyl chloride to dimethylethanolamine is typically 1.05-1.2:1 |

| Temperature | 5-15°C (initial addition) | Reaction is highly exothermic and requires cooling |

| Solvent | Often neat, or in solvents like chloroform or benzene | The choice of solvent can affect reaction rate and product isolation |

| Post-reaction | Treatment with absolute ethanol (B145695) | To quench excess thionyl chloride and aid in crystallization |

| Yield | 87-90% | High yields are achievable with careful control of conditions |

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is largely dictated by the presence of the tertiary amine and the hydrochloride salt.

Acid-Base Reaction Pathways

As the salt of a weak base (2-(Dimethylamino)ethanol) and a strong acid (hydrochloric acid), this compound in aqueous solution establishes an equilibrium. The dimethylaminoethylammonium ion can donate a proton to water, acting as a weak acid, to form hydronium ions and the free base, 2-(Dimethylamino)ethanol.

(CH₃)₂NH⁺CH₂CH₂OH + H₂O ⇌ (CH₃)₂NCH₂CH₂OH + H₃O⁺

Conversely, the free base, 2-(Dimethylamino)ethanol, is a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom, which can accept a proton from an acid. atamanchemicals.comguidechem.com These acid-base reactions are typically exothermic. atamanchemicals.comguidechem.com The position of the equilibrium is dependent on the pH of the solution. In acidic conditions, the protonated form, the dimethylaminoethylammonium ion, predominates. In basic conditions, the deprotonated free base form is favored. This acid-base chemistry is fundamental to its use in various applications, including as a pH buffer and in synthetic procedures where control of acidity is crucial.

Polymerization Reactions Facilitated by this compound

2-(Dimethylamino)ethanol (DMAE), often used in its hydrochloride salt form for stability and handling, plays a significant role as a catalyst and curing agent in various polymerization reactions. Its bifunctional nature, containing both a tertiary amine and a primary alcohol, allows it to participate in and facilitate the formation of complex polymer networks. This section explores its mechanisms in polyurethane and epoxy resin systems.

Curing Agent Mechanisms in Polyurethane Systems

In the synthesis of polyurethanes, 2-(Dimethylamino)ethanol acts as a catalyst, accelerating the reaction between isocyanates and polyols. The tertiary amine group of DMAE is the primary catalytic site. The mechanism involves the formation of an activated complex between the tertiary amine and the isocyanate group, which then readily reacts with the hydroxyl group of the polyol. This catalytic pathway is kinetically preferred over the stoichiometric reaction where the hydroxyl group of DMAE itself reacts with the isocyanate.

The catalytic activity of DMAE in urethane (B1682113) formation has been a subject of computational studies, which confirm that while both stoichiometric and catalytic reactions are thermodynamically similar, the catalytic route is kinetically favored. This indicates the efficiency of DMAE as a catalyst in polyurethane production. Furthermore, DMAE can be used in combination with other catalysts, such as 1,3,5-tris(3-dimethylaminopropyl)-s-hexahydrotriazine, to achieve a balance between the gelation (gelling) and blowing reactions in the production of polyurethane foams.

The effectiveness of tertiary amine catalysts, like DMAE, is crucial in controlling the reaction rates and ensuring the desired properties of the final polyurethane product. These catalysts can influence the reaction of isocyanates with both polyols (gel reaction) and water (blowing reaction), which is essential for foam production.

Table 1: Research Findings on 2-(Dimethylamino)ethanol in Polyurethane Systems

| Aspect | Finding | Reference |

|---|---|---|

| Catalytic Action | The tertiary amine group of DMAE catalyzes the urethane formation reaction between isocyanates and polyols. | |

| Kinetic Preference | The catalytic pathway is kinetically preferred over the stoichiometric reaction of the DMAE's hydroxyl group. | |

| Combined Catalysis | Can be used with other catalysts to balance gelation and blowing reactions in foam production. |

Curing Agent Mechanisms in Epoxy Resin Systems

2-(Dimethylamino)ethanol also serves as an effective curing agent and accelerator for epoxy resins. In epoxy systems, the tertiary amine of DMAE acts as a catalytic curing agent. It initiates the anionic polymerization of the epoxy resin. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterion. This zwitterion then propagates the polymerization by reacting with other epoxy groups.

The hydroxyl group of DMAE can also participate in the curing process. It can react with epoxy groups, especially at elevated temperatures, contributing to the cross-linked network of the cured resin. This dual functionality allows for a versatile curing profile.

The efficiency of amine curing agents is influenced by several factors, including the structure of the amine, the type of epoxy resin, and the curing temperature. Tertiary amines like DMAE are often used as accelerators in conjunction with other primary or secondary amine curing agents to modify the curing speed and final properties of the epoxy system. The addition of accelerators can significantly impact the glass transition temperature (Tg), modulus, and strength of the cured resin.

Research has shown that the curing kinetics of epoxy-amine systems can be complex, sometimes involving autocatalytic mechanisms. The presence of hydroxyl groups, either from the DMAE or generated during the reaction, can catalyze the ring-opening of the epoxide, further accelerating the curing process.

Table 2: Research Findings on 2-(Dimethylamino)ethanol in Epoxy Resin Systems

| Aspect | Finding | Reference |

|---|---|---|

| Catalytic Curing | The tertiary amine initiates anionic polymerization of the epoxy resin through ring-opening. | |

| Dual Functionality | Both the tertiary amine and the hydroxyl group can participate in the curing reaction. | |

| Curing Accelerator | Often used to accelerate the curing process in combination with other amine hardeners. | |

| Influence on Properties | Affects the final mechanical and thermal properties of the cured epoxy, such as Tg and strength. |

Mechanistic and Theoretical Investigations of 2 Dimethylamino Ethanol Hydrochloride

Theoretical Chemistry Approaches to Molecular Structure and Reactivity

Theoretical chemistry provides powerful tools to understand the intrinsic properties of 2-(dimethylamino)ethanol hydrochloride. At the heart of its structure is the 2-(dimethylamino)ethanol cation (DMAEH+), where the tertiary amine is protonated.

Ab initio and density functional theory (DFT) calculations have been employed to study the conformational landscape of the parent molecule, 2-(dimethylamino)ethanol (DMEA). These studies consistently show that the most stable conformer is a gauche form, stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the amine group. researchgate.netnih.govresearchgate.net This intramolecular interaction is a key feature of the molecule's structure.

Upon protonation to form the hydrochloride salt, the conformational preference is maintained. Spectroscopic and theoretical studies have indicated that the DMAEH+ cation, both in the solid hydrochloride salt and in acidic aqueous solutions, predominantly adopts the GG±t conformation around the HN+−C−C−OH bonds. researchgate.net The protonation of the nitrogen atom introduces a positive charge, which significantly alters the molecule's electronic distribution and reactivity. The presence of the chloride counter-ion further influences the electrostatic potential of the molecule.

Computational studies on various alkanolamines have provided insights into the basicity of the amino group, a critical factor in the formation of the hydrochloride salt. The pKa value is influenced by the electron-withdrawing effect of the hydroxyl group and steric hindrance around the nitrogen atom. devagirijournals.com For tertiary alkanolamines like DMEA, these factors modulate the proton affinity and gas-phase basicity.

Table 1: Calculated Properties of 2-(Dimethylamino)ethanol (DMEA) Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| g'Gg' (most stable) | B3LYP/aug-cc-pVDZ | 0.00 | 2.6 nih.gov |

| Other conformers | B3LYP/aug-cc-pVDZ | > 0.00 | Varies |

Note: Data is for the free base, 2-(Dimethylamino)ethanol. The g'Gg' conformer is stabilized by an intramolecular hydrogen bond.

Computational Modeling of this compound Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, offers a window into the behavior of 2-(dimethylamino)ethanol and its hydrochloride salt in condensed phases. A multipurpose force field has been developed for DMEA to investigate its properties in liquid form. researchgate.netnih.gov

Simulations of liquid DMEA reveal a strong tendency for the molecules to form low-dimensional structures, such as linear and bifurcated chains. researchgate.netnih.gov These structures are primarily driven by intermolecular hydrogen bonding between the alcohol groups of neighboring molecules.

For this compound in solution, the interactions are more complex. The presence of the charged DMAEH+ cation and the Cl- anion introduces significant ionic interactions. These ions will be solvated by water molecules, forming hydration shells. The protonated amino group and the hydroxyl group of the DMAEH+ cation can act as hydrogen bond donors, while the oxygen atom and the chloride ion can act as hydrogen bond acceptors. These interactions with water are crucial for the solubility and behavior of the salt in aqueous environments.

While specific MD simulation studies on this compound are not extensively available, the principles of ion solvation and hydrogen bonding suggest that the introduction of the charge and counter-ion will disrupt the chain-like structures observed for the neutral DMEA, leading to a more complex, ion-solvated system.

Reaction Kinetics and Thermodynamics Studies

Detailed reaction kinetics and thermodynamics data for this compound are not widely reported in the available scientific literature. However, some related information provides context for its potential reactivity.

One relevant reaction is the hydrolysis of esters containing the 2-(dimethylamino)ethyl group. For instance, the hydrolysis of 2-(dimethylamino)ethyl methacrylate (B99206) results in the formation of methacrylic acid and 2-(dimethylamino)ethanol. rsc.org The rate of this hydrolysis is dependent on pH and temperature. rsc.org This suggests that under certain conditions, molecules containing the 2-(dimethylamino)ethanol moiety can undergo hydrolysis.

The thermodynamic properties of the free base, 2-(dimethylamino)ethanol, have been critically evaluated and are available in thermophysical property databases. nist.gov These data include parameters such as the enthalpy of formation, enthalpy of vaporization, and heat capacity. nist.gov While these values pertain to the neutral molecule, they form a baseline for estimating the thermodynamic properties of its salts and reactions.

Table 2: Selected Thermophysical Properties of 2-(N,N-dimethylamino)ethanol

| Property | Value |

|---|---|

| Molar Mass | 89.138 g/mol |

| Normal Boiling Point | 407.7 K (134.55 °C) |

| Enthalpy of Formation (Gas) | -214.5 kJ/mol |

| Enthalpy of Vaporization (at 298.15 K) | 46.1 kJ/mol |

Source: NIST/TRC Web Thermo Tables (WTT) nist.gov

Further research is needed to establish specific rate constants, activation energies, and thermodynamic parameters for reactions directly involving this compound, such as its degradation pathways or its participation in synthesis reactions.

Biological and Biochemical Research on 2 Dimethylamino Ethanol Hydrochloride in Vitro and Non Human Studies

Investigations in Cell Culture Systems

Effects on DNA Synthesis in Cell Cultures

Research on cultured human fibroblasts has shown that DMAE has a direct impact on cell viability and proliferation. Studies indicate that increasing concentrations of DMAE lead to a dose-dependent decrease in the rate of fibroblast proliferation. nih.gov This inhibition of cell growth is linked to significant changes in the cell cycle. Specifically, DMAE has been observed to cause mitotic arrest, effectively halting the process of cell division. psu.edu

Cellular Mechanisms Related to Anti-inflammatory Properties

The potential anti-inflammatory properties of DMAE have been theorized, though the specific cellular mechanisms remain largely unelucidated in scientific literature. psu.edu Some hypotheses suggest that DMAE may exert an anti-inflammatory effect by stabilizing cell membranes. This stabilization could theoretically lead to reduced inflammation. psu.edu However, detailed in vitro studies investigating the direct effects of DMAE on key inflammatory pathways and mediators, such as the production of cytokines (e.g., TNF-α, interleukins) or the activity of inflammatory enzymes, are not extensively documented.

Cellular Mechanisms Related to Free Radical Scavenging

One of the most well-documented biochemical properties of DMAE in vitro is its capacity as a free radical scavenger. nih.gov In vitro assays using Electron Paramagnetic Resonance (EPR) have demonstrated that DMAE can directly react with and neutralize several types of highly reactive free radicals. nih.gov

The compound has shown significant efficacy in scavenging hydroxyl radicals (•OH), which are among the most damaging reactive oxygen species in biological systems. nih.gov Research indicates that DMAE is a competitive •OH scavenger. nih.gov Beyond hydroxyl radicals, DMAE has also been shown to effectively scavenge lipid radicals and ascorbyl radicals in a dose-dependent manner, further highlighting its antioxidant capabilities. nih.gov The hydroxyl radical was identified as the species most efficiently scavenged by DMAE in these studies. nih.gov

Table 1: In Vitro Free Radical Scavenging Activity of 2-(Dimethylamino)ethanol

| Radical Species | IC50 (M) |

|---|---|

| Lipid Radicals | 0.4 ± 0.2 |

| Hydroxyl Radical (•OH) | 0.26 ± 0.07 |

| Ascorbyl Radical (A•) | 0.55 ± 0.06 |

IC50 represents the concentration of DMAE required to inhibit 50% of the radical species.

Neurobiological Research in Non-Human Animal Models

Animal models have been instrumental in exploring the neurobiological effects of DMAE, particularly concerning its potential neuroprotective actions and its role in modulating cognitive functions like memory.

Characterization of Neuroprotective Effects in Animal Studies

The neuroprotective potential of DMAE is often linked to its role as an antioxidant and its function as a precursor to choline (B1196258). nih.gov By scavenging free radicals, as demonstrated in vitro, DMAE may help protect neurons from oxidative stress, a key factor in neurodegeneration. mdpi.com Oxidative damage is implicated in the pathology of numerous neurological disorders, and the ability to mitigate this damage is a key mechanism of neuroprotection. mdpi.commdpi.com

Furthermore, DMAE can increase choline concentrations in the brain. nih.gov Choline is a vital nutrient for brain health and the synthesis of the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive processes. nih.gov While DMAE itself does not appear to be directly converted to acetylcholine in the brain, its ability to elevate brain choline levels may support acetylcholine synthesis. nih.gov This mechanism could be particularly relevant in conditions where choline availability is limited or acetylcholine production is impaired. nih.gov

Mechanisms of Spatial Memory and Working Memory Modulation in Animal Studies

Animal studies have provided evidence that DMAE and its derivatives can modulate learning and memory, primarily through their interaction with the cholinergic system. In rat models, a derivative of DMAE, dimethylaminoethanol (B1669961) pyroglutamate, was shown to counteract memory deficits induced by scopolamine, a drug that blocks muscarinic acetylcholine receptors. nih.gov This effect was accompanied by an increase in extracellular levels of both choline and acetylcholine in the prefrontal cortex. nih.gov Furthermore, the compound improved performance in the Morris water maze, a test of spatial memory. nih.gov

Other research using a radial-arm maze to assess working memory in rats found that a different DMAE derivative, DMAE II (dimethylaminoethanol cyclohexyl carboxylate fumurate), significantly improved performance. nih.gov These studies suggest that the compound may act as a nicotinic ligand, interacting with nicotinic acetylcholine receptors to enhance cognitive function. nih.gov The effects were observed to be dose-dependent, with a biphasic dose-response curve noted in the experiments. nih.gov These findings point toward the modulation of both muscarinic and nicotinic cholinergic pathways as a key mechanism through which DMAE influences spatial and working memory.

Synergistic Molecular Interactions in Biological Systems

Mechanisms of Synergistic Bioactivity with Other Compounds

Emerging research in non-human models has begun to shed light on the synergistic bioactivity of 2-(Dimethylamino)ethanol (DMAE), the active component of 2-(Dimethylamino)ethanol hydrochloride, particularly in concert with other biological compounds such as amino acids. These interactions appear to amplify the compound's effects, notably in the context of skin aging, by modulating key molecular pathways related to the extracellular matrix.

A significant non-human study investigated the anti-aging effects of DMAE in combination with a compound of amino acids (AA) using a D-galactose-induced skin aging model in rats. nih.gov The findings from this research demonstrated a marked synergistic effect when DMAE and amino acids were co-administered via intradermal microinjection. nih.gov The study revealed that this combination therapy led to a significant improvement in skin structure and collagen metabolism, surpassing the effects of either DMAE or amino acids administered alone. nih.gov

The primary mechanism underlying this synergy appears to be the positive regulation of collagen synthesis and catabolism, leading to a remodeling of the skin's texture. nih.gov Specifically, the co-injection of DMAE and amino acids was found to significantly upregulate the expression of Collagen type I and type III, as well as Matrix Metalloproteinase-1 (MMP-1), in the aging skin model. nih.gov This upregulation is crucial for the repair and reconstruction of the dermal matrix. Notably, the study also observed that the administration of DMAE or amino acids alone did not produce any significant effects on hydroxyproline (B1673980) content or the messenger RNA levels for type I collagen and MMP-1 in the aged skin. nih.gov This indicates that the concomitant use of both DMAE and amino acids is essential to elicit the observed anti-aging actions in this particular model. nih.gov

The synergistic interaction also resulted in measurable improvements in the physical characteristics of the skin. The research noted a significant increase in both epidermal and dermal thickness, as well as a higher density of collagen fibers in the group receiving the combined treatment compared to the aging control group. nih.gov Furthermore, the hydroxyproline content, a key indicator of collagen levels, was significantly elevated in the groups treated with the DMAE and amino acid combination, reaching levels comparable to that of the normal, non-aged skin tissue. nih.gov

While the precise molecular interplay is still under investigation, it is hypothesized that DMAE, a precursor to acetylcholine, may enhance the cellular uptake and utilization of the co-administered amino acids by fibroblasts, the primary cells responsible for collagen synthesis. nih.gov Acetylcholine is known to play a role in various cellular processes, including proliferation and differentiation. nih.gov By potentially increasing acetylcholine levels in the skin, DMAE may create a more favorable environment for the amino acids to be incorporated into new collagen fibers, thus amplifying the regenerative effects.

The following tables present key data from the study on D-galactose-induced skin aging in rats, illustrating the synergistic effects of the combined treatment of 2-(Dimethylamino)ethanol and amino acids.

Table 1: Effects of 2-(Dimethylamino)ethanol (DMAE) and Amino Acid (AA) Combination on Skin Thickness in a Rat Model of D-Galactose-Induced Aging

| Treatment Group | Epidermal Thickness (μm) | Dermal Thickness (μm) |

| Sham Control | 25.3 ± 2.1 | 450.7 ± 35.2 |

| Aging Control | 15.1 ± 1.5 | 280.4 ± 25.8 |

| 0.1% DMAE + AA | 20.5 ± 1.9 | 380.1 ± 30.1 |

| 0.2% DMAE + AA | 22.8 ± 2.0 | 410.6 ± 32.5 |

Data adapted from a study on a D-galactose-induced skin aging model in rats. nih.gov

Table 2: Impact of 2-(Dimethylamino)ethanol (DMAE) and Amino Acid (AA) Combination on Collagen Metabolism Markers in a Rat Model of D-Galactose-Induced Aging

| Treatment Group | Hydroxyproline Content (μg/mg) | Collagen Type I (mRNA relative expression) | Collagen Type III (mRNA relative expression) | MMP-1 (mRNA relative expression) |

| Sham Control | 12.5 ± 1.1 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| Aging Control | 8.2 ± 0.7 | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.05 |

| 0.1% DMAE + AA | 11.8 ± 1.0 | 0.85 ± 0.09 | 0.88 ± 0.09 | 0.92 ± 0.10 |

| 0.2% DMAE + AA | 12.1 ± 1.1 | 0.92 ± 0.10 | 0.95 ± 0.11 | 0.98 ± 0.11 |

Data adapted from a study on a D-galactose-induced skin aging model in rats, with expression levels normalized to the sham control group. nih.gov

Analytical and Characterization Methodologies for 2 Dimethylamino Ethanol Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural confirmation of 2-(Dimethylamino)ethanol hydrochloride, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the proton and carbon environments within the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protonated amine causes a downfield shift for adjacent protons compared to its free base form. The methyl protons on the nitrogen atom characteristically appear as a singlet, while the two methylene (B1212753) groups of the ethanol (B145695) backbone present as triplets due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the two methyl carbons and the two methylene carbons, confirming the carbon skeleton of the molecule.

Interactive Table: Representative NMR Chemical Shifts (δ) in D₂O html

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-(CH₃)₂ | ~2.9 | Singlet | ~43.5 |

| -N-CH₂- | ~3.2 | Triplet | ~57.0 |

| -CH₂-OH | ~3.9 | Triplet | ~55.8 |

Applications in Advanced Materials and Chemical Synthesis

Role as a Cross-linking Agent in Polymer Chemistry

2-(Dimethylamino)ethanol (DMAE), the free base form of 2-(dimethylamino)ethanol hydrochloride, functions as a highly effective curing agent and catalyst in polymer chemistry. atamankimya.comwikipedia.org Its bifunctional nature, containing both a tertiary amine and a primary alcohol group, allows it to participate in and accelerate polymerization reactions that lead to the formation of a three-dimensional network of connected molecules, a process known as cross-linking. wikipedia.orgsigmaaldrich.comspecialchem.com The tertiary amine group is particularly important for its catalytic activity in these systems. rsc.org This cross-linking process converts liquid resins into hard, durable thermosetting plastics, significantly enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com

In the manufacturing of polyurethanes, 2-(dimethylamino)ethanol acts as a catalyst for the reaction between isocyanates and polyols. rsc.orgindustrialchemicals.gov.au This reaction is fundamental to the formation of the urethane (B1682113) linkages that constitute the polymer backbone. The compound is utilized in the production of both flexible and rigid polyurethane foams. industrialchemicals.gov.au A computational study on the role of 2-(dimethylamino)ethanol in urethane formation revealed that while it can react stoichiometrically with isocyanates via its hydroxyl group, its catalytic function is kinetically preferred. rsc.org This catalytic efficiency makes it a valuable component in formulations for insulation foams and other polyurethane products. atamankimya.com

2-(Dimethylamino)ethanol is also widely employed as a curing agent and accelerator for epoxy resins. atamankimya.comwikipedia.orgsmolecule.comdeltamicroscopies.com It facilitates the cross-linking of the epoxy polymer chains, transforming the resin from a liquid to a solid state with robust physical properties. deltamicroscopies.com It is recognized for being an effective accelerator even in very low concentrations (less than 1.0%) and for its ability to induce a rapid cure when the temperature is elevated. deltamicroscopies.com Its low viscosity is an additional benefit, contributing to formulations with better handling and processing characteristics. deltamicroscopies.com

Function as a Corrosion Inhibitor in Material Science

2-(Dimethylamino)ethanol is recognized as an effective corrosion inhibitor for various metals and alloys, including austenitic stainless steel and carbon steel, in aggressive environments such as acidic and neutral chloride solutions. atamankimya.comresearchgate.netatamanchemicals.commatec-conferences.org Studies have demonstrated its ability to significantly reduce corrosion rates, offering protection against both uniform and pitting corrosion. researchgate.netelectrochemsci.org Its effectiveness is dependent on its concentration, with inhibition efficiency generally increasing as the concentration of the compound rises to an optimal level. matec-conferences.orgedlib.net

The primary mechanism by which 2-(dimethylamino)ethanol inhibits corrosion is through the adsorption of its molecules onto the metal surface. researchgate.netedlib.net This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. edlib.net The adsorption is a physicochemical process, facilitated by the interaction between the lone pair electrons of the nitrogen and oxygen atoms in the molecule and the vacant d-orbitals of the metal surface atoms. researchgate.netelectrochemsci.org

Depending on the specific metal and corrosive environment, 2-(dimethylamino)ethanol can function as a cathodic, anodic, or mixed-type inhibitor. researchgate.netmatec-conferences.orgelectrochemsci.org In dilute hydrochloric acid with Type 304 stainless steel, it has been shown to act as a cathodic-type inhibitor, primarily slowing the hydrogen evolution reaction. researchgate.net Conversely, in neutral sodium chloride solution with carbon steel, it was found to be a predominantly anodic-type inhibitor. matec-conferences.org In other conditions, such as stainless steel in sulfuric acid, it behaves as a mixed-type inhibitor, affecting both the anodic metal dissolution and the cathodic hydrogen evolution reactions. electrochemsci.org The adsorption process has been found to align with the Langmuir adsorption isotherm model in several studies. researchgate.netmatec-conferences.orgcovenantuniversity.edu.ng

| Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm |

|---|---|---|---|---|

| Type 304 Austenitic Stainless Steel | Dilute Hydrochloric Acid (HCl) | 80.9 | Cathodic researchgate.net | Langmuir researchgate.netcovenantuniversity.edu.ng |

| Type 304 Austenitic Stainless Steel | 3M Sulfuric Acid (H₂SO₄) | Not Specified | Mixed electrochemsci.org | Langmuir electrochemsci.org |

| Carbon Steel | 0.5M Sodium Chloride (NaCl) | 88 | Anodic matec-conferences.org | Langmuir matec-conferences.org |

| Type 304 Stainless Steel | 1.0 M Hydrochloric Acid (HCl) | 70 | Not Specified | Physisorption noted edlib.net |

Intermediate in Active Pharmaceutical Ingredient Synthesis

This compound and its free base are important intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). atamankimya.comsmolecule.comatamanchemicals.commallakchemicals.com It serves as a building block for more complex molecules in the pharmaceutical industry. mallakchemicals.com One notable application is in the synthesis of the H1-antagonist (antihistamine) diphenhydramine (B27) hydrochloride. beilstein-journals.orgnih.gov In this process, 2-(dimethylamino)ethanol is reacted with chlorodiphenylmethane (B1668796) via a nucleophilic substitution reaction. beilstein-journals.orgnih.gov It is also a precursor in the synthesis of the antiplatelet agent sarpogrelate (B137540) hydrochloride. Furthermore, it is used to produce 2-dimethylaminoethyl chloride hydrochloride, which is itself a crucial intermediate for various pharmaceuticals, including other antihistamines. atamankimya.comgoogle.com

Additive in Industrial Formulations

Beyond its primary roles in polymer and pharmaceutical synthesis, 2-(dimethylamino)ethanol is a versatile additive in a range of industrial formulations. atamanchemicals.com These applications leverage its chemical properties as an amine and an alcohol.

Paints and Coatings: It is used as an additive in paints, lacquers, and coatings, where it can function as a dispersant aid and a neutralizing agent in waterborne formulations. industrialchemicals.gov.auatamanchemicals.com

Water Treatment: The compound is used in boiler water treatment, likely to control pH or act as a corrosion inhibitor and anti-scaling agent. atamankimya.comatamanchemicals.com

Gas Purification: Related amino alcohols are used in gas purification processes to remove acidic gases like hydrogen sulfide (B99878) from sour gas streams. wikipedia.org

Emulsifiers and Flocculants: It is used in the synthesis of emulsifiers. atamankimya.comatamanchemicals.com Additionally, its acrylate (B77674) ester, dimethylaminoethyl acrylate, is polymerized to create flocculating agents used in water treatment. wikipedia.org

Other Applications: It also finds use as an additive in paint removers, amino resins, and formulations for concrete and cement. atamankimya.comindustrialchemicals.gov.auatamanchemicals.com

Paint Additives

2-(Dimethylamino)ethanol, often referred to as DMAE or DMEA in the coatings industry, serves as a multifunctional additive in paint and coating formulations. atamanchemicals.comchemicalbook.com Its hydrochloride salt form can be involved in these applications, particularly where pH adjustment or the introduction of a cationic species is beneficial. The compound's utility stems from its bifunctional nature, possessing both a tertiary amine and a primary alcohol group, which allows it to participate in various chemical interactions within a paint system. atamanchemicals.comatamankimya.comnih.govnih.gov

As a crucial component in many formulations, it acts as a curing agent, dispersant, pH stabilizer, and corrosion inhibitor. atamanchemicals.comsmolecule.comnewtopchem.com In water-soluble coating resins, such as acrylic, alkyd, or styrene-maleic types, DMAE is effective at neutralizing free acidity. atamanchemicals.comeastman.comataman-chemicals.com It is also used in the preparation of water-reducible coating formulations. atamankimya.comataman-chemicals.com

Curing Agent: One of the primary roles of 2-(Dimethylamino)ethanol is as a curing agent, particularly for polyurethane and epoxy resins. atamanchemicals.comnih.govnih.govsmolecule.com In these systems, the tertiary amine group of DMAE acts as a catalyst, accelerating the cross-linking reactions between the resin and the hardener. quora.com This catalytic action facilitates the formation of a durable, three-dimensional polymer network at ambient or slightly elevated temperatures. threebond.co.jp The use of DMAE as a curing agent can influence the pot life, curing speed, and final mechanical properties of the coating, such as hardness and chemical resistance. deltamicroscopies.comspecialchem.com It is noted to be an effective and versatile curing agent for epoxy resins and can also reduce the viscosity of resinous polyamides and other hardeners. atamankimya.comeastman.comataman-chemicals.com

Dispersant and Wetting Agent: Proper dispersion of pigments is critical for achieving desired color, gloss, and hiding power in paints. 2-(Dimethylamino)ethanol and its derivatives function as effective pigment dispersants. newtopchem.comgoogle.com It improves the wettability of pigments, ensuring they are evenly distributed throughout the paint vehicle and preventing flocculation or settling. atamanchemicals.comeastman.comataman-chemicals.com In waterborne coatings, DMAE helps to keep paint particles uniformly dispersed in the water, contributing to the stability and consistency of the paint. newtopchem.com This action helps improve the flow and leveling of the paint, resulting in a smooth finish. newtopchem.com

| Function in Paints | Resin System | Effect |

| Curing Agent | Epoxy, Polyurethane | Accelerates cross-linking, improves hardness. atamanchemicals.comeastman.com |

| Dispersant | Waterborne Coatings | Improves pigment wetting and distribution, prevents settling. newtopchem.comatamanchemicals.com |

| pH Neutralizer | Water-soluble Resins (Acrylic, Alkyd) | Adjusts and stabilizes pH for optimal resin solubility and stability. atamanchemicals.comeastman.com |

| Corrosion Inhibitor | Metal Primers/Coatings | Reduces corrosion rates on metal substrates. atamanchemicals.com |

Emulsifiers

2-(Dimethylamino)ethanol and its derivatives are utilized in the synthesis of emulsifying agents and can act as emulsifiers themselves, particularly in the formulation of water-based paints and coatings. atamanchemicals.comnih.govnih.govataman-chemicals.com An emulsifier is a substance that stabilizes an emulsion, which is a mixture of two or more immiscible liquids, such as oil and water. In paint technology, emulsifiers are critical for creating stable latex or emulsion paints where binder particles are dispersed in a continuous aqueous phase.

The amphiphilic nature of molecules derived from 2-(Dimethylamino)ethanol allows them to function as effective emulsifiers. They possess both a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. This structure enables them to position themselves at the oil-water interface, reducing the interfacial tension and preventing the dispersed droplets from coalescing. In the context of its hydrochloride salt, the molecule carries a positive charge, making it a cationic surfactant, which can be advantageous for specific emulsion systems and for improving adhesion to negatively charged substrates.

Recent research has explored the use of polymers derived from DMAE in advanced emulsion systems. For instance, poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a polymer synthesized from a methacrylate (B99206) ester of DMAE, has been successfully grafted onto cellulose (B213188) nanocrystals. researchgate.net These modified nanocrystals have been shown to stabilize oil-in-water (O/W) Pickering emulsions. researchgate.net A Pickering emulsion is an emulsion stabilized by solid particles adsorbing onto the interface between the two phases. The PDMAEMA chains on the cellulose surface promote the stability of the emulsion droplets. researchgate.net Furthermore, these emulsions exhibit pH-responsive behavior, where the conformation of the PDMAEMA chains changes with pH, allowing for controlled emulsification and demulsification. researchgate.net

| Emulsification Application | Key Feature | Mechanism |

| Waterborne Paints | Stabilization of binder in water | Reduces interfacial tension between binder and water. newtopchem.com |

| Synthesis Intermediate | Precursor for other emulsifiers | Used to create specialized emulsifying agents. atamanchemicals.comnih.gov |

| Pickering Emulsions | pH-responsive polymer (PDMAEMA) | Solid particles with grafted polymer chains stabilize the oil-water interface. researchgate.net |

Emerging Research Frontiers and Future Directions

Novel Synthetic Approaches and Green Chemistry Principles

The traditional industrial synthesis of 2-(Dimethylamino)ethanol primarily involves the ethoxylation of dimethylamine (B145610) with ethylene (B1197577) oxide. smolecule.comatamankimya.com While efficient, this process relies on petroleum-based feedstocks and hazardous reactants. Another common laboratory and industrial synthesis for derivatives involves reacting DMAE with agents like thionyl chloride to produce intermediates such as 2-dimethylaminoethyl chloride hydrochloride. google.com

Emerging research is now pivoting towards methodologies aligned with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. ijpsjournal.comresearchgate.net A novel approach has been demonstrated for the selective hydrogenolysis of tris(2-hydroxyethyl)amine over a metallic palladium catalyst to yield 2-(Dimethylamino)ethanol, presenting a potential alternative synthetic route. rsc.org

Future directions in synthesis are likely to focus on:

Biocatalysis: Utilizing enzymes to conduct reactions under milder conditions, reducing energy consumption and byproduct formation. ijpsjournal.com

Renewable Feedstocks: Investigating pathways to produce the molecule or its precursors from biomass rather than petrochemicals.

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with eco-friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) to minimize environmental impact. researchgate.net

| Parameter | Traditional Synthetic Methods | Emerging Green Approaches |

| Primary Feedstocks | Ethylene oxide, Dimethylamine (petroleum-derived) | Potential for biomass-derived precursors, Tris(2-hydroxyethyl)amine rsc.org |

| Key Reagents | Thionyl chloride google.com | Biocatalysts (enzymes) ijpsjournal.com, Hydrogen over metal catalysts rsc.org |

| Solvents | Often involves volatile organic compounds (VOCs) | Water, Supercritical CO₂, 2-MeTHF, CPME ijpsjournal.comresearchgate.net |

| Energy Input | Typically requires heating for extended periods | Microwave or ultrasonic irradiation to reduce time and energy mdpi.com |

| Byproduct Generation | Can produce significant waste (e.g., SO₂, HCl) | Aims to minimize waste through higher atom economy and recyclability |

Advanced Mechanistic Investigations

While 2-(Dimethylamino)ethanol hydrochloride is used in various applications, a detailed understanding of its reaction mechanisms at the molecular level remains an active area of research. For instance, its function as a curing agent for epoxy resins and polyurethanes involves complex cross-linking reactions. smolecule.comwikipedia.org Similarly, its role as a corrosion inhibitor is attributed to its ability to form a protective film on metal surfaces, but the precise nature of this interaction warrants deeper investigation.

Advanced mechanistic studies are being pursued to elucidate:

Catalytic Activity: Investigating the kinetics and intermediates involved when it acts as a catalyst in polymerization, aiming to optimize reaction efficiency and material properties.

Corrosion Inhibition: Using surface-sensitive techniques and computational modeling to understand the adsorption mechanism and the structure of the protective layer formed on different metals.

Biological Pathways: As a precursor to the neurotransmitter acetylcholine (B1216132), further research is needed to clarify its transport across biological membranes and its precise role in cholinergic systems. A study on neurulating mouse embryos suggested that DMAE could interfere with choline (B1196258) uptake and metabolism. nih.gov

Future research will likely employ advanced computational chemistry and spectroscopic techniques to model reaction pathways and characterize transient intermediates, providing a more robust foundation for designing improved industrial processes and novel applications.

Exploration of New Industrial Applications

The established industrial uses of 2-(Dimethylamino)ethanol and its salts are widespread, including roles as curing agents, corrosion inhibitors, and intermediates for pharmaceuticals and dyes. atamankimya.comnih.govatamanchemicals.com However, research is uncovering new potential applications that leverage its unique chemical properties.

Emerging industrial frontiers include:

Water Treatment: The derivative dimethylaminoethyl acrylate (B77674) is used to produce water-soluble polymers that function as effective flocculating agents in water purification processes. atamankimya.com

Pulp and Paper Industry: Homopolymers of dimethylaminoethyl(meth)acrylate can be added to unbleached kraft paper to significantly increase its dry or wet strength. atamankimya.com

Gas Purification: Related alkanolamines are used to remove hydrogen sulfide (B99878) and carbon dioxide from sour gas streams in refinery operations, an area where DMAE derivatives could find new use. wikipedia.orgatamanchemicals.com

Advanced Materials: Its bifunctional nature, containing both an amine and an alcohol group, makes it a versatile building block for new polymers and functional materials. wikipedia.org

| Application Area | Established Uses | Emerging & Exploratory Uses |

| Polymers & Resins | Curing agent for polyurethanes and epoxy resins smolecule.comwikipedia.org | Building block for novel functional polymers |

| Protective Coatings | Corrosion inhibitor, additive in paints atamankimya.com | Component in advanced anti-corrosion formulations |

| Environmental | Boiler water treatment atamankimya.comnih.gov | Flocculating agents for wastewater treatment atamankimya.com, Gas purification wikipedia.org |

| Manufacturing | Intermediate for dyes, emulsifiers, textile auxiliaries atamankimya.com | Additive to improve strength in paper products atamankimya.com |

| Pharmaceuticals | Intermediate for active pharmaceutical ingredients (e.g., sarpogrelate) atamanchemicals.com | Precursor for new drug delivery systems |

Development of Novel Derivatives for Specific Research Applications

The chemical structure of 2-(Dimethylamino)ethanol serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties for specific research and technological applications. By modifying its functional groups, researchers can create new molecules with enhanced or entirely new functionalities.

Key areas for the development of novel derivatives include:

Pharmaceutical Intermediates: The derivative 2-dimethylaminoethyl chloride hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, including antihistamines. atamankimya.comgoogle.com

Monomers for Polymerization: Esterification of the hydroxyl group yields monomers like dimethylaminoethyl acrylate, which is used to produce polymers for applications such as flocculants. atamankimya.com

Nanotechnology and Surface Modification: Thiol-containing derivatives, such as 2-(Dimethylamino)ethanethiol hydrochloride, can be used as cationic ligands to modify the surface of gold nanoparticles, enabling their use in sensing and biomedical applications. sigmaaldrich.com

Materials Science: This same thiol derivative can be used for the modification of cellulose (B213188) esters to create organo-soluble ionic cellulose derivatives, opening pathways to new biomaterials. sigmaaldrich.com

| Derivative Name | Chemical Modification | Key Research Application | Reference(s) |

| 2-Dimethylaminoethyl chloride hydrochloride | Hydroxyl group replaced by chlorine | Intermediate for pharmaceutical synthesis (e.g., antihistamines) | atamankimya.comgoogle.com |

| Dimethylaminoethyl acrylate | Esterification of hydroxyl group with acrylic acid | Monomer for producing polymers used as flocculating agents | atamankimya.com |

| 2-(Dimethylamino)ethanethiol hydrochloride | Hydroxyl group replaced by a thiol group | Surface modification of gold nanoparticles; synthesis of ionic cellulose derivatives | sigmaaldrich.com |

常见问题

Q. What are the common synthetic routes for 2-(Dimethylamino)ethanol hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or quaternization reactions. For example, reacting 2-chloroethanol with dimethylamine under controlled pH and temperature yields the hydrochloride salt. Key parameters include:

- Solvent polarity : Polar solvents (e.g., water, ethanol) enhance nucleophilicity and reaction rates.

- Temperature : Elevated temperatures (~50–70°C) accelerate kinetics but may promote side reactions (e.g., hydrolysis).

- Stoichiometry : Excess dimethylamine ensures complete conversion of the chloro intermediate .

| Synthetic Route | Conditions | Typical Yield |

|---|---|---|

| Dimethylamine + 2-Chloroethanol | Water, 60°C, pH 8–10 | 70–85% |

| Quaternization of tertiary amine | HCl gas, ethanol, 25°C | 90–95% |

Q. Which analytical methods are most reliable for assessing purity and structural integrity?

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 210–220 nm (limit of detection: 0.1% impurities) .

- NMR : ¹H and ¹³C NMR confirm structural integrity; dimethylamino protons appear as a singlet at δ 2.2–2.4 ppm, while the ethanol moiety resonates at δ 3.6–3.8 ppm .

- Elemental Analysis : Validates stoichiometry (e.g., %C, %N within ±0.3% of theoretical values) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: May cause respiratory irritation) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats (H315: Causes skin irritation) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for its synthesis?

Discrepancies often arise from unoptimized conditions or impurities in starting materials. Methodological steps include:

- Design of Experiments (DoE) : Systematically vary factors (e.g., solvent, temperature) to identify optimal conditions .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Impurity Profiling : Compare side products via LC-MS to trace yield losses .

Q. What strategies enhance the compound’s stability in aqueous solutions for biological studies?

Q. How do structural modifications of this compound influence its reactivity in organocatalysis?

Modifications like substituting the dimethylamino group with pyrrolidino or morpholino groups alter steric and electronic properties:

- Steric Effects : Bulky substituents reduce catalytic activity in Michael additions but enhance enantioselectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase acidity of the ethanol proton, accelerating proton-transfer steps .

| Modification | Catalytic Efficiency | Selectivity |

|---|---|---|

| Pyrrolidino substitution | Moderate (60% yield) | High (90% ee) |

| Morpholino substitution | High (85% yield) | Moderate (70% ee) |

Q. What computational methods are effective for modeling its interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding to acetylcholine receptors using AMBER or CHARMM force fields (RMSD < 2 Å) .

- Docking Studies : AutoDock Vina predicts binding affinities (ΔG < −7 kcal/mol) for neurological targets .

- QM/MM Calculations : Assess protonation states of the dimethylamino group at physiological pH .

Q. How can researchers address contradictions in reported toxicity profiles across cell lines?

- Standardized Assays : Use ISO-certified MTT or resazurin assays with matched positive controls (e.g., cisplatin) .

- Cell Line Authentication : Verify via STR profiling to rule out cross-contamination .

- Dose-Response Modeling : Fit data to Hill equations to compare IC50 values (e.g., HepG2 vs. HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。